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a-Conotoxin EI

Cat. No.: B13812257
M. Wt: 2093.4 g/mol
InChI Key: ZUOKYBVKCMQKIN-MLWUHNSQSA-N
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Description

Overview of Conus Peptides as Neuropharmacological Probes

The venom of marine cone snails, belonging to the genus Conus, is a complex cocktail of numerous bioactive peptides known as conotoxins. scielo.brphysiology.org These peptides are small, typically consisting of 10 to 50 amino acids, and are rich in disulfide bonds which contribute to their stable three-dimensional structures. scielo.brphysiology.orgresearchgate.net This structural stability is crucial for their high affinity and specificity in binding to various ion channels and receptors in the nervous systems of their prey. researchgate.net

Conotoxins are considered invaluable neuropharmacological probes due to their remarkable ability to target a wide array of ion channels with high precision. scielo.brphysiology.orgmdpi.com The diversity of conotoxins is immense, with an estimated 100,000 different active peptides across the approximately 500 species of cone snails. mdpi.comnih.gov These peptides are classified into several superfamilies based on their signal sequences and cysteine frameworks. scielo.br Major classes of conotoxins, such as ω-, δ-, μ-, χ-, ρ-, and α-conotoxins, target different receptors and ion channels, including voltage-gated calcium, sodium, and potassium channels, as well as neurotransmitter receptors like nicotinic acetylcholine (B1216132) receptors. physiology.orgmdpi.com This specificity allows researchers to dissect the physiological roles of various receptor subtypes. researchgate.netmdpi.com

Significance of α-Conotoxins in Ion Channel Research

Among the various conotoxin families, α-conotoxins are particularly significant in ion channel research for their specific antagonism of nicotinic acetylcholine receptors (nAChRs). nih.govnih.gov These small peptides, typically 12 to 20 amino acids in length, competitively inhibit nAChRs by binding to the acetylcholine binding site. nih.govnih.gov This action blocks the normal function of these ligand-gated ion channels, making α-conotoxins powerful tools for studying the structure-function relationships of different nAChR subtypes. researchgate.netmdpi.com

The high selectivity of certain α-conotoxins for specific nAChR subtypes allows for the detailed characterization of the physiological and pharmacological roles of these receptors. mdpi.comnih.gov For instance, α-conotoxins have been instrumental in distinguishing between neuronal and muscle nAChRs and even between different neuronal subtypes. researchgate.net The ongoing discovery and engineering of novel α-conotoxins continue to provide more refined tools for investigating the involvement of nAChRs in various physiological processes and pathological conditions. mdpi.comnih.gov

Classification and Diversity of nAChRs in Nervous and Muscular Systems

Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels that are crucial for synaptic transmission in both the central and peripheral nervous systems. nih.govguidetopharmacology.orgwikipedia.org These receptors are pentameric structures, meaning they are composed of five subunits arranged around a central ion pore. nih.govnih.gov In mammals, 16 different nAChR subunits have been identified (α1-α7, α9-α10, β1-β4, γ, δ, and ε), which can assemble into a wide variety of receptor subtypes. nih.govnih.gov

nAChRs are broadly classified into two main types: muscle-type and neuronal-type. nih.govguidetopharmacology.org Muscle-type nAChRs, found at the neuromuscular junction, are typically composed of α1, β1, δ, and either γ or ε subunits (α1β1γδ and α1β1δε). nih.gov Neuronal nAChRs, which are found throughout the central and peripheral nervous systems, are composed of various combinations of α (α2-α10) and β (β2-β4) subunits. nih.govwikipedia.org These can form homomeric receptors (consisting of only one type of α subunit, like α7) or heteromeric receptors (combinations of different α and β subunits, such as α4β2 and α3β4). nih.govguidetopharmacology.org This subunit diversity gives rise to a vast number of nAChR subtypes with distinct pharmacological and physiological properties. nih.govacnp.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C83H125N27O27S5 B13812257 a-Conotoxin EI

Properties

Molecular Formula

C83H125N27O27S5

Molecular Weight

2093.4 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-[(2S,4R)-2-[[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-21,30-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-6-carbamoyl-36-[(1R)-1-hydroxyethyl]-24-(hydroxymethyl)-48-[(4-hydroxyphenyl)methyl]-45-(1H-imidazol-4-ylmethyl)-27-(2-methylsulfanylethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-4-oxobutanoic acid

InChI

InChI=1S/C83H125N27O27S5/c1-5-37(2)63-78(133)102-52(65(88)120)32-139-140-33-53-72(127)96-46(23-39-12-14-41(113)15-13-39)69(124)99-48(24-40-29-91-36-93-40)80(135)109-21-8-11-57(109)76(131)107-64(38(3)112)79(134)105-55(35-142-141-34-54(74(129)103-53)104-77(132)58-25-42(114)30-110(58)82(137)50(28-62(118)119)98-66(121)43(84)9-6-19-92-83(89)90)73(128)97-47(26-60(86)116)70(125)94-45(18-22-138-4)67(122)101-51(31-111)71(126)100-49(27-61(87)117)81(136)108-20-7-10-56(108)75(130)95-44(68(123)106-63)16-17-59(85)115/h12-15,29,36-38,42-58,63-64,111-114H,5-11,16-28,30-35,84H2,1-4H3,(H2,85,115)(H2,86,116)(H2,87,117)(H2,88,120)(H,91,93)(H,94,125)(H,95,130)(H,96,127)(H,97,128)(H,98,121)(H,99,124)(H,100,126)(H,101,122)(H,102,133)(H,103,129)(H,104,132)(H,105,134)(H,106,123)(H,107,131)(H,118,119)(H4,89,90,92)/t37-,38+,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,63-,64-/m0/s1

InChI Key

ZUOKYBVKCMQKIN-MLWUHNSQSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N2)NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N[C@H](C(=O)N1)CCC(=O)N)CC(=O)N)CO)CCSC)CC(=O)N)[C@@H](C)O)CC6=CNC=N6)CC7=CC=C(C=C7)O)C(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(CSSCC(C(=O)N2)NC(=O)C4CC(CN4C(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)N)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5CCCC5C(=O)NC(C(=O)N1)CCC(=O)N)CC(=O)N)CO)CCSC)CC(=O)N)C(C)O)CC6=CNC=N6)CC7=CC=C(C=C7)O)C(=O)N

Origin of Product

United States

Discovery and Isolation of α Conotoxin Ei

Chemical Synthesis Approaches

Chemical synthesis, particularly solid-phase peptide synthesis (SPPS), has become the standard method for producing α-conotoxins like EI. nih.govmdpi.commdpi.com This approach allows for the precise, residue-by-residue assembly of the peptide chain on a solid resin support. nih.gov The process utilizes Fmoc (N-(9-fluorenyl) methoxycarbonyl) chemistry to protect the amino group of each amino acid as it is added to the growing peptide chain. nih.gov

A critical challenge in synthesizing conotoxins is ensuring the correct formation of the disulfide bonds, which are essential for the peptide's three-dimensional structure and biological activity. nih.gov For α-conotoxin EI, this involves forming two specific disulfide bridges: between the first and third cysteine residues (Cys4-Cys10) and the second and fourth (Cys5-Cys18). nih.gov A common strategy is a two-step oxidation process. nih.gov First, specific cysteine pairs are protected with a group like S-acetamidomethyl (Acm), while others are left unprotected. nih.gov The first disulfide bond is formed under specific conditions, and the peptide is purified. nih.gov Subsequently, the protecting groups on the remaining cysteines are removed, and the second disulfide bond is formed using an oxidizing agent like iodine. nih.gov The final, fully oxidized peptide is then purified by RP-HPLC. nih.gov The accuracy of the synthesis is confirmed by comparing the mass and chromatographic behavior of the synthetic peptide to the natural one. nih.govnih.gov This synthetic approach not only provides a reliable source of α-conotoxin EI but also facilitates the creation of analogs with modified amino acid sequences to study structure-activity relationships. nih.govmdpi.com

Table of Research Findings for α-Conotoxin EI

FindingMethodologyKey ResultReference
Sequence and Disulfide ConnectivityPeptide Sequencing and Mass SpectrometrySequence: Arg-Asp-Hyp-Cys-Cys-Tyr-His-Pro-Thr-Cys-Asn-Met-Ser-Asn-Pro-Gln-Ile-Cys-NH2. Disulfide bonds: Cys4-Cys10, Cys5-Cys18. nih.gov
Receptor SpecificityRadioligand AssaySelectively binds to the α/δ subunit interface of Torpedo nAChRs and shows high affinity for both α/δ and α/γ interfaces in mammalian nAChRs. nih.gov
Potency at Muscle nAChRsTwo-electrode voltage clampPotently inhibits α1β1δε nAChR with an IC50 value of 187 nM. mdpi.comnih.gov
Structure DeterminationNMR Spectroscopy and X-ray DiffractionRevealed a 4/7 intercysteine framework and a globular conformation. mdpi.comnih.gov
Synthetic ProductionSolid-Phase Peptide Synthesis (SPPS)Successful synthesis and folding confirmed by HPLC and ESI-MS, with an observed monoisotopic mass of 2092.82 Da (calculated 2092.84 Da). nih.gov

Recombinant Biosynthesis in Heterologous Expression Systems

The production of α-conotoxins, including α-Conotoxin EI, through recombinant biosynthesis offers a scalable and cost-effective alternative to direct extraction from cone snails and chemical synthesis. mdpi.comnih.gov This method utilizes various heterologous expression systems to produce the desired conotoxin. mdpi.comnih.gov

Bacterial Expression Systems (e.g., Escherichia coli)

Escherichia coli (E. coli) is a widely used bacterial host for the recombinant production of conotoxins due to its rapid growth, well-understood genetics, and the availability of numerous expression vectors. nih.govmdpi.com However, the expression of small, cysteine-rich peptides like α-conotoxins in E. coli presents challenges such as proteolytic degradation and the formation of insoluble inclusion bodies. nih.govnih.gov

To overcome these issues, α-conotoxins are often expressed as fusion proteins. nih.govmdpi.com A common strategy involves fusing the conotoxin gene to a larger, more stable protein partner, which can enhance expression levels and protect the small peptide from cellular proteases. nih.gov Examples of fusion partners used for conotoxin expression include:

Thioredoxin (Trx) : This fusion partner has been shown to facilitate the production of soluble conotoxin fusion proteins. mdpi.comresearchgate.net

Ketosteroid Isomerase (KSI) : Known for its high hydrophobicity, KSI promotes the formation of inclusion bodies, which can protect the recombinant peptide from degradation. nih.gov

Maltose Binding Protein (MBP) : This has also been successfully used as a fusion partner for the expression of α-conotoxins. nih.gov

The use of tandem repeats of the conotoxin gene is another technique employed to increase the final yield and stability of the expressed peptide. nih.gov After expression, the fusion protein is purified, often using affinity chromatography (e.g., a His-tag system), and then the conotoxin is cleaved from its fusion partner using specific chemical or enzymatic agents like cyanogen (B1215507) bromide (CNBr) or enterokinase. nih.govresearchgate.netresearchgate.net

A study on the recombinant expression of α-conotoxin LvIA in E. coli using a pET-31b(+) vector with a KSI fusion partner reported high yields of the fusion protein, ranging from 100 to 500 mg/L of culture. nih.gov Another study expressing α-conotoxin ArIB analogs with a Trx fusion partner achieved yields of the purified fusion protein at approximately 50 mg/L. mdpi.com The expression of α-conotoxin TxIA and its analogs as MBP fusion proteins yielded 1–2 mg of recombinant peptide per liter of bacterial culture. nih.gov

Expression System ComponentExample/StrategyPurposeReference(s)
Host Organism Escherichia coliRapid growth, well-understood genetics, cost-effective. nih.govmdpi.com
Expression Vector pET-31b(+), pET-32a(+)Carries the genetic information for the target protein. nih.govmdpi.com
Fusion Partner Thioredoxin (Trx), Ketosteroid Isomerase (KSI), Maltose Binding Protein (MBP)Enhance stability, prevent degradation, facilitate purification. nih.govmdpi.comnih.gov
Purification Tag His-tagAllows for purification using affinity chromatography. nih.govmdpi.com
Cleavage Method Cyanogen bromide (CNBr), EnterokinaseReleases the conotoxin from the fusion partner. nih.govresearchgate.netresearchgate.net
Expression Strategy Tandem repeats of the conotoxin geneIncreases yield and stability of the expressed peptide. nih.gov
Yeast and Baculovirus Systems

Beyond bacterial systems, eukaryotic expression systems like yeast and baculovirus-infected insect cells are also utilized for producing conotoxins. mdpi.comnih.gov These systems offer advantages such as more complex post-translational modifications and potentially more efficient folding of disulfide-rich peptides. plos.org

Yeast Expression Systems , such as Pichia pastoris, are known for their ability to secrete expressed proteins, which can simplify purification. mdpi.comnih.gov Yeast systems possess a more stringent protein quality control mechanism compared to E. coli, which can be beneficial for ensuring that only correctly folded peptides are produced. plos.org

Baculovirus Expression Systems , which use insect cells (e.g., from Spodoptera frugiperda), are another powerful tool for recombinant protein production. mdpi.comgoogle.comgoogle.com These systems are particularly well-suited for producing complex proteins that require post-translational modifications similar to those in mammalian cells. The Bac-to-Bac system is an efficient method for generating recombinant baculoviruses and can be optimized to achieve high-level expression of target proteins. researchgate.net Research has demonstrated the successful use of this system to express acetylcholine-binding proteins, which are receptors for α-conotoxins, achieving yields of approximately 5 mg/L. researchgate.net

Challenges and Yield Optimization in Recombinant Production

Despite its potential, the recombinant production of α-conotoxins like α-Conotoxin EI is not without its challenges. A primary hurdle is achieving the correct disulfide bond formation to ensure the native, biologically active conformation of the peptide. nih.gov Incorrect folding can lead to inactive or less potent isoforms. nih.gov

Key Challenges:

Inclusion Body Formation : While sometimes advantageous for preventing degradation, the formation of insoluble inclusion bodies in E. coli necessitates additional steps of solubilization and refolding, which can be complex and may result in low recovery of the active peptide. nih.gov

Correct Disulfide Bonding : The four cysteine residues in α-conotoxins can form three possible disulfide bridge isomers (globular, ribbon, and beads). nih.gov Achieving the native "globular" conformation (CysI-CysIII, CysII-CysIV), which is typically the most active, is a significant challenge in recombinant systems. nih.govnih.gov For instance, the expression of α-conotoxin TxIA in E. coli preferentially yielded the "ribbon" isomer, which showed decreased potency compared to the chemically synthesized native "globular" form. nih.gov

Post-Translational Modifications : Many native conotoxins have post-translational modifications, such as C-terminal amidation, which are crucial for their activity. nih.gov Bacterial expression systems like E. coli are generally unable to perform these modifications. nih.gov

Low Yields : Obtaining high yields of the final, purified, and correctly folded conotoxin remains a significant challenge. nih.gov

Optimization Strategies:

Fusion Partner Selection : The choice of fusion partner can significantly impact the solubility and final yield of the recombinant conotoxin. nih.govmdpi.com

Codon Optimization : Adapting the gene sequence to the preferred codon usage of the expression host (e.g., E. coli) can enhance translation efficiency and protein expression levels. nih.gov

Co-expression with Chaperones/Folding Catalysts : Co-expressing the conotoxin with proteins that assist in folding, such as thioredoxin, can promote the formation of correct disulfide bonds. mdpi.com

Optimization of Expression Conditions : Factors such as cell density, inducer concentration (e.g., IPTG), temperature, and post-infection culture time can be fine-tuned to maximize the yield of the recombinant protein. nih.govresearchgate.net

In Vitro Folding : Following purification of the linear peptide, in vitro folding strategies under optimized redox conditions can be employed to facilitate the formation of the correct disulfide bonds. nih.gov

Structural Characterization and Elucidation of α Conotoxin Ei

Primary Sequence and Disulfide Connectivity Analysis

α-Conotoxin EI, a neurotoxic peptide isolated from the venom of the marine cone snail Conus ermineus, is distinguished by its unique primary structure and disulfide bond arrangement. nih.govdoi.org This toxin plays a significant role in research due to its unusual selectivity for neuromuscular nicotinic acetylcholine (B1216132) receptors (nAChRs) despite possessing a cysteine framework more commonly associated with neuronal nAChR antagonists. rcsb.org

The primary sequence of α-Conotoxin EI is composed of 18 amino acid residues. nih.gov A key feature of its structure is the presence of four cysteine residues that form two crucial disulfide bonds. nih.govvliz.be These bonds create a specific globular conformation, which is characteristic of many α-conotoxins and essential for their biological activity. nih.govvliz.be The established disulfide connectivity for α-Conotoxin EI is between the first and third cysteine residues (CysI-CysIII) and the second and fourth cysteine residues (CysII-CysIV). nih.govmdpi.com This "globular" arrangement is a hallmark of the α-conotoxin family and is critical for maintaining the peptide's three-dimensional fold. vliz.bemdpi.com

The full primary sequence of α-Conotoxin EI is RDXCCYHPTCNMSNPQIC, where 'X' represents a post-translationally modified hydroxyproline (B1673980) residue. tocris.com The C-terminus of the peptide is amidated. nih.gov

Table 1: Primary Sequence of α-Conotoxin EI

Residue NumberAmino Acid (Three-Letter Code)Amino Acid (One-Letter Code)
1ArginineR
2Aspartic AcidD
3HydroxyprolineX (O)
4CysteineC
5CysteineC
6TyrosineY
7HistidineH
8ProlineP
9ThreonineT
10CysteineC
11AsparagineN
12MethionineM
13SerineS
14AsparagineN
15ProlineP
16GlutamineQ
17IsoleucineI
18CysteineC

Note: The C-terminus is amidated. Disulfide bridges are formed between Cys4-Cys10 and Cys5-Cys17.

Identification of Cysteine Framework (4/7 Intercysteine Spacing)

α-Conotoxins are categorized into subfamilies based on the number of amino acid residues in the two loops formed by the disulfide bonds. vliz.bemdpi.com This is denoted as an "m/n" framework, where 'm' is the number of residues in the first loop (between CysI and CysII) and 'n' is the number of residues in the second loop (between CysII and CysIII). vliz.be

α-Conotoxin EI is classified as having a 4/7 intercysteine spacing. nih.gov This means there are four amino acids in the first loop and seven amino acids in the second loop. mdpi.com This 4/7 framework is typically associated with α-conotoxins that target neuronal nAChRs. vliz.be However, α-Conotoxin EI is a notable exception, as it preferentially targets the muscle-type nAChRs, specifically the α1β1δε subtype. nih.govdoi.org This unusual targeting for a 4/7 conotoxin makes it a valuable subject of study for understanding the molecular determinants of receptor selectivity. rcsb.org

N-Terminal Extension and Post-Translational Modifications (e.g., Hydroxyproline)

A distinguishing feature of α-Conotoxin EI is its N-terminal extension, which consists of three amino acids (Arg-Asn-Hyp) preceding the first cysteine residue. nih.gov This extended N-terminus is uncommon among α-conotoxins and is believed to play a crucial role in its interaction with muscle-type nAChRs. nih.gov Truncation of these N-terminal residues has been shown to result in a significant loss of potency at the α1β1δε nAChR, highlighting their importance for the toxin's biological activity. nih.gov

In addition to the N-terminal extension, α-Conotoxin EI undergoes post-translational modifications, which are common in conotoxins and contribute to their structural and functional diversity. mdpi.comvliz.be A key modification in α-Conotoxin EI is the hydroxylation of a proline residue at position 3 to form hydroxyproline (O). nih.govvliz.be This modification, along with the N-terminal residues, is thought to be a critical determinant of its activity at muscle-type nAChRs. nih.gov The C-terminus of α-Conotoxin EI is also amidated, a common post-translational modification in many conotoxins that can enhance their stability and activity. nih.govmdpi.com

Three-Dimensional Structure Determination

The three-dimensional structure of α-Conotoxin EI has been elucidated through a combination of advanced analytical techniques, providing detailed insights into its molecular architecture and the structural basis for its unique biological activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The high-resolution solution structure of α-Conotoxin EI was determined using proton nuclear magnetic resonance (¹H NMR) spectroscopy. rcsb.orgresearchgate.net This powerful technique allows for the determination of the three-dimensional structure of molecules in solution, providing a dynamic view of their conformation. The NMR studies confirmed the globular disulfide connectivity (CysI-CysIII, CysII-CysIV) and revealed a compact, well-defined structure. rcsb.org The structure is characterized by a small helical segment, which is a common feature among α-conotoxins, stabilized by the disulfide bonds. mdpi.com The NMR structure of α-Conotoxin EI has been instrumental in understanding its unusual selectivity for muscle nAChRs despite its 4/7 cysteine framework. rcsb.org

X-ray Crystallography via Acetylcholine-Binding Proteins (AChBPs) as Homologs

While a crystal structure of α-Conotoxin EI in complex with its direct target, the nicotinic acetylcholine receptor, is not available, significant insights have been gained through X-ray crystallography of other α-conotoxins complexed with acetylcholine-binding proteins (AChBPs). vliz.beresearchgate.net AChBPs are soluble proteins that are structural and functional homologs of the ligand-binding domain of nAChRs. doi.orgvliz.be

By co-crystallizing various α-conotoxins with AChBPs, researchers have been able to visualize the molecular interactions at the toxin-receptor interface. researchgate.netfrontiersin.org These studies have revealed how the orientation and specific amino acid residues of the conotoxin contribute to binding affinity and selectivity. vliz.be Although a specific co-crystal structure for α-Conotoxin EI with an AChBP is not cited, the general principles derived from these studies, such as the importance of hydrophobic interactions and specific residue pairings, provide a framework for understanding how α-Conotoxin EI might interact with its target. canterbury.ac.uk

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Studies on truncated and alanine-substituted analogues of α-Conotoxin EI have utilized CD spectroscopy to investigate the structural consequences of these modifications. nih.gov For instance, the deletion of the N-terminal residues (△1–3 EI) was shown to disrupt the secondary structure, which correlated with a loss of biological activity. nih.govresearchgate.net This demonstrates the utility of CD spectroscopy in linking structural changes to functional outcomes.

Computational Structural Biology of α-Conotoxin EI

Computational methods are indispensable for deciphering the three-dimensional architecture of α-Conotoxin EI and its complexes with nicotinic acetylcholine receptors (nAChRs), particularly in the absence of high-resolution experimental structures for the entire receptor complex. These in silico techniques provide critical insights into the molecular determinants of binding affinity and selectivity.

Homology Modeling of α-Conotoxin EI and Receptor Complexes

Homology modeling is a cornerstone of computational structural biology, enabling the construction of atomic-resolution models of proteins and their complexes based on experimentally determined structures of homologous proteins. While a specific, dedicated homology model of the α-Conotoxin EI-nAChR complex is not extensively detailed in published literature, the established methodology for related α-conotoxins provides a clear framework for how such a model would be generated.

The primary template for modeling the extracellular ligand-binding domain of nAChRs is the acetylcholine-binding protein (AChBP), a soluble protein homolog isolated from snails. mdpi.comnih.govuq.edu.au The high sequence and structural similarity between AChBP and the N-terminal domain of nAChR subunits make it an excellent template. nih.govuq.edu.au Co-crystal structures of AChBP in complex with various α-conotoxins, such as ImI and PnIA, have provided a wealth of information on the general binding mode of these peptides and have been instrumental in building more reliable homology models. mdpi.com

The process for modeling the α-Conotoxin EI-receptor complex would involve:

Template Selection: Using the crystal structure of an AChBP (e.g., from Aplysia californica or Lymnaea stagnalis) in complex with another α-conotoxin as the primary template for the receptor's extracellular domain. mdpi.comnih.gov

Sequence Alignment: Aligning the amino acid sequences of the target nAChR subunits (e.g., human or Torpedo α1, β1, δ, and ε subunits) with the template sequence.

Model Building: Constructing the three-dimensional model of the nAChR's ligand-binding domain using the template's coordinates.

Ligand Integration: Docking the known solution structure of α-Conotoxin EI, determined by NMR spectroscopy (PDB ID: 1K64), into the binding pocket of the modeled receptor. rcsb.orgmdpi.comsemanticscholar.org

Given α-Conotoxin EI's unique selectivity for the α1/δ subunit interface of the neuromuscular nAChR, its structure serves as a valuable template for comparative studies aimed at understanding receptor subtype specificities among different α-conotoxins. rcsb.orgtocris.com

Molecular Dynamics Simulations of Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time. For the α-Conotoxin EI-nAChR complex, MD simulations serve to refine the initial homology models and provide a dynamic view of the ligand-receptor interactions. uq.edu.auplos.org

MD simulations of α-conotoxin-receptor complexes typically reveal several key aspects of the interaction:

Complex Stability: The simulations assess the stability of the binding pose predicted by docking or initial modeling, ensuring the toxin remains appropriately bound over the simulation time.

Conformational Changes: They can capture subtle conformational adjustments in both the toxin and the receptor upon binding, such as the movement of flexible loops like the C-loop of the nAChR. mdpi.com

Interaction Energetics: By using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), the binding free energy can be calculated and its components dissected. plos.org Studies on the α-conotoxin ImI/α7-nAChR complex, for example, have shown that van der Waals forces and non-polar desolvation are the primary driving forces for binding. plos.org

A study on the related muscle-specific α-conotoxin GI using MD simulations showed that its second loop significantly influences the interaction with the α1β1δε nAChR. mdpi.com A similar approach for α-Conotoxin EI would likely confirm that its second loop is crucial for its preference for the δ-subunit, as suggested by structural comparisons. rcsb.org

Table 1: Key Findings from MD Simulations of Related α-Conotoxin-Receptor Complexes
α-ConotoxinReceptor TargetKey Finding from MD SimulationReference
α-Conotoxin ImIα7-nAChRVan der Waals and non-polar desolvation components are the main driving forces for binding. Electrostatics govern selectivity. plos.org
α-Conotoxin GIα1β1δε nAChRLoop 2 of the toxin significantly affects the interaction with the receptor. Tyr11 is a critical residue for binding to the δ subunit. mdpi.com
α-Conotoxin RgIAα9α10 nAChRRefined the homology model and suggested interactions between toxin residues (Arg7, Arg11) and specific receptor residues. nih.gov

Docking Studies and Binding Mode Predictions

Docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor) to form a stable complex. mdpi.commdpi.com For α-Conotoxin EI, docking studies are used to predict its binding mode at the interface of the nAChR subunits.

Structural comparisons between α-Conotoxin EI and the γ-subunit-favoring α-conotoxin GI suggest that EI's preference for the α1/δ subunit interface originates from structural differences in its second loop. rcsb.org Docking studies would be essential to model this specific interaction and identify the precise residues involved.

Based on studies of similar toxins, the binding of α-Conotoxin EI is predicted to involve a combination of interactions:

Hydrophobic Interactions: Key hydrophobic residues on the toxin are expected to interact with a hydrophobic pocket on the receptor. For instance, in α-conotoxin GI, Tyr11 is critical for interacting with a hydrophobic patch (Leu93, Tyr95, Leu103) on the δ subunit. mdpi.com

Electrostatic Interactions: Charged residues on the toxin can form salt bridges with oppositely charged residues on the receptor, which are often critical for affinity and selectivity. plos.orgnih.gov

Hydrogen Bonds: A network of hydrogen bonds between the toxin and receptor further stabilizes the complex. nih.gov

Table 2: Predicted Interacting Residues from Docking/Modeling of Various α-Conotoxins
α-ConotoxinReceptor SubtypeKey Toxin Residue(s)Key Receptor Residue(s)Reference
α-Conotoxin ImIα7-nAChRArg7Asp197 (α7 subunit) uq.edu.au
α-Conotoxin GIα1β1δε nAChRTyr11Leu93, Tyr95, Leu103 (δ subunit) mdpi.com
α-Conotoxin AuIBα3β4 nAChRPhe9Pocket on β4 subunit nih.gov
α-Conotoxin TxIA(A10L)α3β2 nAChR / Ac-AChBPArg5Asp197 (β2) / Asp195 (AChBP) nih.gov

Molecular Mechanism of Action and Receptor Pharmacology

General Antagonistic Activity at Nicotinic Acetylcholine (B1216132) Receptors

α-Conotoxin EI is a peptide toxin isolated from the venom of the marine cone snail Conus ermineus. nih.gov It functions as a selective antagonist of nicotinic acetylcholine receptors (nAChRs), which are crucial ligand-gated ion channels involved in signal transmission at the neuromuscular junction and in the central nervous system. mdpi.comuniprot.orgmdpi.com α-Conotoxins, in general, act on postsynaptic membranes by binding to nAChRs and inhibiting their function. uniprot.org α-Conotoxin EI, specifically, is a competitive antagonist, meaning it vies with the endogenous neurotransmitter acetylcholine for binding sites on the receptor. uniprot.orgmdpi.com

This antagonistic activity leads to the blockade of neuromuscular transmission, resulting in muscle weakness and paralysis, as observed when the toxin is injected into fish and mice. scielo.br While many α-conotoxins with a 4/7 cysteine framework (referring to the number of amino acid residues in the two loops formed by disulfide bonds) target neuronal nAChRs, α-Conotoxin EI is an exception, showing a preference for muscle-type nAChRs. mdpi.comnih.govmdpi.com However, it also demonstrates activity at certain neuronal nAChR subtypes. uniprot.orgresearchgate.net

Subtype Selectivity and Affinity Profiling

Potent Antagonism of Muscle-Type nAChRs (α1β1δγ)

α-Conotoxin EI exhibits potent inhibitory activity against the muscle-type nAChR, which in its fetal form is composed of α1, β1, γ, and δ subunits (α1β1δγ). mdpi.comtocris.comrndsystems.com The adult form contains an ε subunit in place of the γ subunit (α1β1δε). doi.org Electrophysiological studies on cloned mouse α1β1δε nAChRs expressed in Xenopus laevis oocytes have determined the IC₅₀ value of α-Conotoxin EI to be 187 nM, indicating a strong blockade of this receptor subtype. mdpi.comnih.gov The toxin's paralytic effects in animal models are a direct consequence of this potent antagonism at the neuromuscular junction. scielo.br The N-terminal tail of α-Conotoxin EI, specifically the "Arg1–Asn2–Hyp3" residues, has been identified as a key contributor to its potency at muscle-type nAChRs. mdpi.comnih.gov

Preferential Binding to α/δ Subunit Interfaces over α/γ in Torpedo nAChRs

The muscle-type nAChR possesses two distinct agonist binding sites, located at the interfaces between the α and δ subunits (α/δ) and the α and γ subunits (α/γ). doi.org In studies using nAChRs from the electric organ of the Torpedo fish, α-Conotoxin EI demonstrates a clear preference for the α/δ subunit interface. nih.govtocris.comrndsystems.com This selectivity is in contrast to other α-conotoxins like α-conotoxin MI, which preferentially targets the α/γ agonist binding site in the same model system. nih.gov The binding affinity of α-Conotoxin EI for the α/δ interface in Torpedo receptors is reported to be 1000-fold higher than for the α/γ site. researchgate.net This distinct selectivity profile highlights the unique structural and functional characteristics of α-Conotoxin EI. nih.gov

Modulation of Currents at Other Neuronal nAChR Subtypes (e.g., α4β2, α7)

While α-Conotoxin EI's primary target is the muscle-type nAChR, it also modulates the function of certain neuronal nAChR subtypes. nih.gov It has been shown to block central nervous system nAChRs composed of α4β2 subunits and peripheral nervous system nAChRs made of α3β4 subunits. uniprot.org However, its potency at these neuronal subtypes is significantly lower, approximately 100-fold less than at the muscle-type receptor. mdpi.com Interestingly, at low concentrations, α-Conotoxin EI can potentiate, or enhance, currents at α4β2 nAChRs. uniprot.org It also exhibits inhibitory activity at Drosophila melanogaster α7 nAChRs. uniprot.org The toxin shows little to no effect on other neuronal subtypes such as α3β2 at concentrations where it potently blocks muscle receptors. scielo.brnih.gov

Electrophysiological Characterization of Receptor Blockade

The antagonistic effects of α-Conotoxin EI on nAChRs have been extensively characterized using electrophysiological techniques, such as two-electrode voltage clamp (TEVC) recordings in Xenopus laevis oocytes expressing specific nAChR subtypes. nih.govresearchgate.net These studies allow for the direct measurement of ion currents flowing through the nAChR channels in response to acetylcholine application and the subsequent inhibition of these currents by the toxin.

Such experiments have been crucial in determining the potency (IC₅₀ values) and selectivity of α-Conotoxin EI for various nAChR subtypes. For example, TEVC recordings have demonstrated that α-Conotoxin EI blocks acetylcholine-evoked currents in oocytes expressing mouse α1β1δε nAChRs. nih.gov The dose-response curve generated from these experiments reveals a concentration-dependent inhibition. army.mil Furthermore, electrophysiological recordings from frog muscle preparations have shown that α-Conotoxin EI effectively blocks action potentials evoked by motor-nerve stimulation, confirming its action at the neuromuscular junction, without affecting action potentials generated by direct muscle stimulation, indicating it does not block voltage-gated sodium channels in the muscle. mdpi.com These electrophysiological studies provide a detailed functional understanding of how α-Conotoxin EI disrupts nAChR function at the molecular level.

Interactive Data Table: α-Conotoxin EI Affinity/Potency at various nAChR Subtypes

Receptor SubtypeSpeciesMethodAffinity/Potency (IC₅₀/Kᵢ)Reference
α1β1δε (muscle-type)MouseTEVC187 nM (IC₅₀) mdpi.comnih.gov
α/δ site (Torpedo)TorpedoBinding AssayHigh Affinity nih.govtocris.com
α/γ site (Torpedo)TorpedoBinding AssayLow Affinity nih.govresearchgate.net
α/δ site (mammalian)MammalianBinding AssayHigh Affinity nih.gov
α/γ site (mammalian)MammalianBinding AssayHigh Affinity nih.gov
α3β2RatTEVC>10 µM (IC₅₀) scielo.brnih.gov
α3β4RatTEVC~18.7 µM (IC₅₀, estimated) mdpi.comnih.gov
α4β2RatFunctional AssayNo activity up to 10 µM embopress.org
α7RatFunctional Assay392 nM (IC₅₀) embopress.org
Ls-AChBPLymnaea stagnalisBinding Assay496 nM (Kᵢ) embopress.orgnih.gov

Two-Electrode Voltage Clamp (TEVC) Recordings in Xenopus laevis Oocytes

The electrophysiological effects of α-Conotoxin EI on nicotinic acetylcholine receptors (nAChRs) have been extensively characterized using two-electrode voltage clamp (TEVC) recordings in Xenopus laevis oocytes. nih.govnih.gov This system allows for the heterologous expression of specific nAChR subtypes, providing a platform to determine the toxin's potency and selectivity. vliz.bemdpi.com

Studies using this method have established that α-Conotoxin EI, a member of the α4/7-conotoxin family, is a potent antagonist of the muscle-type nAChR. nih.gov Specifically, it preferentially targets the α1β1δε nAChR, which is the adult mammalian muscle subtype. nih.gov The potency of wild-type (WT) EI at the mouse α1β1δε nAChR has been determined with an IC₅₀ value of 45.4 nM. nih.gov In comparative studies, α-EI also blocked ACh-gated currents in oocytes expressing nAChRs cloned from zebrafish muscle, which endogenously express combinations such as αβγ, αβδ, and αβε. mdpi.com The block by α-EI on these receptors was found to be slowly reversible. mdpi.com

To identify the key residues responsible for its interaction with the muscle nAChR, alanine-scanning mutagenesis of α-Conotoxin EI has been performed. nih.govnih.gov The functional activity of these synthetic analogues was then tested on nAChRs expressed in Xenopus oocytes. These experiments revealed that His-7, Pro-8, Met-12, and Pro-15 are vital residues for the functional activity of EI, as their substitution with alanine (B10760859) resulted in a significant decrease in potency at the mouse α1β1δε nAChR. nih.gov Conversely, replacing Serine at position 13 with Alanine ([S13A] EI) led to a 2-fold increase in potency against the α1β1δε nAChR. nih.govnih.gov This single substitution also enhanced the toxin's selectivity, as the [S13A] EI analogue lost its activity on the neuronal α3β2 and α3β4 nAChRs. nih.govnih.gov

Further structure-activity relationship (SAR) studies highlighted the importance of the N-terminal "Arg1-Asn2-Hyp3" residues for potency at muscle-type nAChRs. nih.gov A deletion analogue lacking these first three residues (Δ1–3 EI) resulted in a total loss of activity at the α1β1δε nAChR, suggesting this N-terminal extension, which is a distinguishing feature of EI, is crucial for its function. nih.govnih.gov

The table below summarizes the potencies of wild-type α-Conotoxin EI and its analogues at various nAChR subtypes expressed in Xenopus laevis oocytes.

Conotoxin AnalogueIC₅₀ (nM) at mα1β1δεFold Change vs. WT EIIC₅₀ (nM) at rα3β2IC₅₀ (nM) at rα3β4
WT EI45.4 ± 1.11.0104.3 ± 1.2145.6 ± 1.1
[H7A] EI>1000>22>1000>1000
[P8A] EI>1000>22>1000>1000
[M12A] EI850.5 ± 1.118.7>1000>1000
[S13A] EI22.5 ± 1.20.5>1000>1000
[P15A] EI>1000>22>1000>1000

Data sourced from literature. nih.gov The table shows the half-maximal inhibitory concentration (IC₅₀) values of wild-type (WT) α-Conotoxin EI and its alanine-substituted analogues against mouse (m) α1β1δε, rat (r) α3β2, and rat (r) α3β4 nicotinic acetylcholine receptors expressed in Xenopus laevis oocytes.

Competitive Binding Assays and Receptor Interaction Dynamics

α-Conotoxins are generally known to be competitive antagonists of nicotinic acetylcholine receptors, meaning they bind to the same site as the endogenous agonist, acetylcholine (ACh), thereby preventing receptor activation. nih.govuam.esmdpi.com Studies have confirmed that α-Conotoxin EI follows this mechanism of action. nih.gov It operates as an inhibitor by competing with agonists for the binding sites on nAChRs. nih.gov

Competitive binding assays provide quantitative data on the affinity of a ligand for a receptor. In one such assay, the ability of α-Conotoxin EI to displace a radiolabeled ligand from the acetylcholine-binding protein (AChBP) from Lymnaea stagnalis (Ls-AChBP) was measured. nih.gov AChBPs are soluble homologues of the ligand-binding domains of nAChRs and are valuable tools for characterizing ligand interactions. nih.govmdpi.com In this assay, EI displayed a binding affinity (Ki) value of 496 nM for Ls-AChBP. nih.gov

The competitive nature of α-Conotoxin EI's interaction with the nAChR is also demonstrated in functional competition experiments. For example, studies using TEVC on Xenopus oocytes have shown that α-Conotoxin EI can compete with other known competitive antagonists, such as α-bungarotoxin (α-BgTX). mdpi.com Pre-incubation with αM-MIIIJ, another conotoxin, was shown to protect zebrafish nAChRs from the slowly-reversible block by α-Conotoxin EI, indicating that these peptides interfere with each other's binding at the receptor, a hallmark of competitive interaction. mdpi.com This protective effect underscores that α-EI binds to the same or overlapping site as other competitive ligands at the ACh binding pocket. mdpi.com

The interaction dynamics of competitive antagonists are defined by their association (on-rate) and dissociation (off-rate) kinetics. While specific kinetic rate constants for α-Conotoxin EI are not extensively detailed in the provided sources, the observation that its block of zebrafish nAChRs is "slowly-reversible" suggests a relatively slow off-rate from these particular receptor subtypes. mdpi.com This contrasts with the readily reversible block observed for other toxins like αM-MIIIJ, highlighting the unique interaction kinetics that can be dictated by the specific toxin and receptor subtype involved. mdpi.com The principle of competitive antagonism implies that the inhibitory effect of α-Conotoxin EI can be surmounted by increasing the concentration of the agonist, a characteristic feature of this class of antagonists. uam.es

CompoundAssay TypeTargetAffinity (Kᵢ)
α-Conotoxin EIDisplacement BindingLs-AChBP496 nM

Data sourced from literature. nih.gov The table shows the inhibitory constant (Kᵢ) of α-Conotoxin EI for the Lymnaea stagnalis acetylcholine-binding protein (Ls-AChBP).

Structure Activity Relationships Sar of α Conotoxin Ei

Identification of Key Residues for Receptor Binding and Potency

The potency and binding affinity of α-Conotoxin EI are dictated by specific amino acid residues located in its N-terminal tail and its two cysteine loops. nih.govmdpi.com Studies employing mutagenesis techniques have been instrumental in mapping these key interactions. nih.govnih.gov

Alanine (B10760859) Scanning Mutagenesis

Alanine scanning mutagenesis is a widely used technique to determine the functional importance of specific amino acid residues within a peptide. nih.govnih.gov This method involves systematically replacing individual amino acids with alanine and then measuring the resulting effect on the peptide's biological activity. nih.gov For α-Conotoxin EI, this approach has been used to identify the residues most crucial for its inhibitory activity at the mouse α1β1δε nAChR. nih.govnih.gov

The results indicate that substitutions at several positions lead to a significant reduction in potency. nih.gov Specifically, replacing His-7, Pro-8, Met-12, or Pro-15 with alanine results in substantial losses of activity. nih.govmdpi.comscielo.br The most dramatic effect was observed with the [P15A] EI mutant, which showed a 190-fold decrease in potency compared to the wild-type toxin. nih.gov Other mutations, such as [R1A] EI, [N11A] EI, and [N14A] EI, led to a more moderate, but still significant, threefold or greater loss of activity. nih.gov Conversely, some alanine substitutions, including [D2A] EI, [O3A] EI, [Q16A] EI, and [I17A] EI, had minimal impact, retaining potency similar to the wild-type EI. nih.gov

α-Conotoxin EI AnalogueEffect on Potency at α1β1δε nAChR (Compared to Wild-Type)Reference
[R1A] EI> 3-fold decrease nih.gov
[D2A] EIMaintained potency nih.gov
[O3A] EIMaintained potency nih.gov
[H7A] EISignificant decrease nih.gov
[P8A] EI~7-fold decrease nih.gov
[N11A] EI> 3-fold decrease nih.gov
[M12A] EISignificant decrease nih.gov
[S13A] EI~2-fold increase nih.gov
[N14A] EI> 3-fold decrease nih.gov
[P15A] EI~190-fold decrease nih.gov
[Q16A] EIMaintained potency nih.gov
[I17A] EIMaintained potency nih.gov

Importance of N-Terminal Residues (Arg1–Asn2–Hyp3)

A distinguishing feature of α-Conotoxin EI is an N-terminal extension of three amino acids: Arginine-1 (Arg1), Asparagine-2 (Asn2), and Hydroxyproline-3 (Hyp3). nih.govmdpi.com This tail plays a pivotal role in the toxin's potency at muscle-type nAChRs. nih.govscielo.br The functional significance of this region was demonstrated through truncation studies. nih.gov Deletion of this three-residue tail in the analogue designated as △1–3 EI resulted in a complete loss of inhibitory activity at the α1β1δε nAChR. nih.govnih.govresearchgate.net Further investigation using circular dichroism spectroscopy suggested that this loss of function is linked to a disturbance of the peptide's secondary structure caused by the truncation. nih.govnih.gov This highlights that the N-terminal residues are crucial for maintaining the structural conformation required for effective receptor binding. nih.gov

Role of Specific Loop Residues (e.g., His-7, Pro-8, Met-12, Pro-15)

Within the two disulfide-bonded loops of α-Conotoxin EI, specific residues have been identified as vital for its function. nih.gov Alanine scanning revealed that Histidine-7 (His-7), Proline-8 (Pro-8), Methionine-12 (Met-12), and Proline-15 (Pro-15) are critical for the toxin's potency against the mouse α1β1δε nAChR. nih.govmdpi.comscielo.br The substitution of any of these residues with alanine leads to a significant reduction in inhibitory activity. nih.govscielo.br The proline residues at positions 8 and 15 are particularly important; the [P8A] EI mutant showed a seven-fold drop in potency, while the [P15A] EI mutant was 190 times less potent than the native toxin. nih.gov These findings underscore the importance of the specific chemical properties and spatial arrangement of these loop residues for high-affinity binding to the receptor. nih.gov

Determinants of Receptor Subtype Selectivity

While potent at the muscle-type nAChR, α-Conotoxin EI is significantly less so at neuronal nAChR subtypes such as α3β2 and α3β4. nih.gov This inherent selectivity can be further refined through targeted mutations.

Impact of Ser13 Mutation on α1β1δε nAChR Selectivity

A particularly noteworthy finding from mutagenesis studies involves the residue Serine-13 (Ser13), located in the second loop. nih.gov When Ser13 was replaced with alanine, the resulting analogue, [S13A] EI, displayed a twofold increase in potency at the α1β1δε nAChR. nih.govscielo.brscielo.br Concurrently, this same mutation caused a loss of activity at the neuronal α3β2 and α3β4 nAChR subtypes. nih.govnih.govresearchgate.net This dual effect significantly enhances the selectivity of the toxin for the muscle-type receptor over the tested neuronal subtypes. nih.govmdpi.com This suggests that the Ser13 residue plays a key role in mediating interactions that, while beneficial for binding to neuronal nAChRs, are slightly unfavorable for optimal binding to the muscle-type receptor. nih.gov Its replacement with the smaller, non-polar alanine residue refines the peptide's binding profile, improving both potency and selectivity for the α1β1δε nAChR. nih.govmdpi.com

Influence of Disulfide Bond Isomerism on Activity

Like other α-conotoxins, EI contains four cysteine residues that form two disulfide bonds. mdpi.commdpi.com These bonds create a stable three-dimensional structure essential for biological activity. researchgate.net The native and most common disulfide connectivity for α-conotoxins is the globular isomer (Cys I-III, Cys II-IV). mdpi.comvliz.be Alternative, non-native isomers, known as the ribbon (Cys I-IV, Cys II-III) and beads (Cys I-II, Cys III-IV) isomers, can also be formed. mdpi.com

Generally, the specific disulfide framework is critical for maintaining the correct molecular fold required for receptor binding, and non-native isomers often exhibit significantly lower pharmacological activity. mdpi.com For example, studies on the related α-conotoxin GI showed that different disulfide isomers have varied structural stability and biological function. mdpi.com While the native globular isomer of α-Conotoxin EI is responsible for its well-characterized activity, the formation of misfolded ribbon or beads isomers would likely lead to a loss of potency due to conformational changes that disrupt the key residue arrangement necessary for receptor interaction. mdpi.comnih.gov This underscores that the precise, genetically encoded disulfide bridge pattern is a primary determinant of α-Conotoxin EI's potent and selective activity.

Native Globular vs. Non-Native Ribbon Conformations

The globular fold is crucial for maintaining the specific three-dimensional architecture of α-conotoxins, which consists of two loops stabilized by the disulfide bridges and a conserved proline residue. researchgate.net This rigid structure is essential for the toxin's potent and selective binding to its target receptor.

While the globular conformation is the native and most active form for many α-conotoxins, some studies on other conotoxins have shown that non-native isomers can also exhibit significant biological activity. vliz.bemdpi.com For instance, the ribbon isomer of α-conotoxin AuIB, which has a CysI-CysIV and CysII-CysIII connectivity, is more potent than its native globular counterpart at certain nAChR subtypes. vliz.be This highlights that the relationship between disulfide bond connectivity and activity is not absolute and can vary between different conotoxins.

In the case of α-conotoxin EI, the native globular conformation is understood to be the pharmacologically active form. nih.gov The folding into this specific conformation is a critical determinant of its ability to bind to and inhibit muscle-type nAChRs. nih.gov Any disruption to this native fold, such as through the formation of non-native ribbon or bead isomers, would likely lead to a significant decrease or complete loss of its biological activity. This is because the precise spatial arrangement of the key amino acid residues that interact with the receptor is lost in the non-native conformations.

The stability of the globular structure is paramount for the potent antagonistic activity of α-conotoxin EI at the neuromuscular junction. nih.gov

Comparative SAR Studies with Other α-Conotoxins

Comparative structure-activity relationship (SAR) studies between α-conotoxin EI and other α-conotoxins reveal key structural determinants for their varying selectivity and potency at different nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes.

α-Conotoxin EI is an α4/7-conotoxin, meaning it has four amino acids in the first cysteine loop and seven in the second. nih.gov Unlike most α4/7-conotoxins which are selective for neuronal nAChRs, EI preferentially targets muscle-type nAChRs (α1β1δε). nih.govnih.gov This unusual selectivity is attributed to its unique structural features, particularly its extended N-terminal tail. nih.gov

A comparison with other α-conotoxins highlights the importance of specific residues and structural motifs:

N-Terminal Extension: α-Conotoxin EI possesses a three-amino-acid N-terminal extension (Arg-Asn-Hyp). nih.gov Deletion of this tail (analogue △1–3 EI) results in a complete loss of activity at the muscle-type nAChR, indicating its critical role in potency. nih.gov This feature is absent in many neuronal-selective α4/7-conotoxins like PnIA and MII. nih.govembopress.org

Loop I Residues: Alanine scanning of EI has identified His-7 and Pro-8 in the first loop as vital for its function at the mouse α1β1δε nAChR. nih.gov In comparison, for the α7-selective α-conotoxin ImI, residues Asp-5, Pro-6, and Arg-7 are crucial for its activity. nih.gov While a proline in the first loop is a conserved feature in many α-conotoxins, the surrounding residues significantly influence subtype selectivity. researchgate.net

Loop II Residues: In EI, Met-12 and Pro-15 in the second loop are critical for its potency. nih.gov Interestingly, substituting Ser-13 with alanine ([S13A] EI) enhances its potency at the α1β1δε nAChR and improves its selectivity over neuronal subtypes. nih.gov In contrast, for the α3β2-selective α-conotoxin MII, His-12 is a major determinant of its potency. mdpi.com

Comparison with Muscle-Selective α3/5-Conotoxins: α-Conotoxins like GI, MI, and SI, which belong to the α3/5 family, are potent antagonists of muscle-type nAChRs. nih.gov While EI shares the target preference, it has a different cysteine framework (4/7 vs. 3/5). mdpi.comnih.gov This indicates that different structural scaffolds can achieve similar biological functions.

Comparison with Neuronal-Selective α4/7-Conotoxins: When compared to neuronal-selective α4/7-conotoxins such as Vc1.1, the differences in loop residues and the N-terminal extension of EI likely account for its distinct target preference. vliz.be For instance, the substitution of certain residues in EI, like [T9A] EI, can shift its activity from muscle to neuronal nAChRs, demonstrating how subtle changes can dramatically alter selectivity. nih.gov

The following table provides a comparative overview of key residues and features of α-conotoxin EI and other selected α-conotoxins.

Featureα-Conotoxin EIα-Conotoxin MIIα-Conotoxin ImIα-Conotoxin GI
Cysteine Framework α4/7α4/7α3/5α3/5
Primary Target Muscle (α1β1δε)Neuronal (α3β2)Neuronal (α7)Muscle
N-Terminal Extension Present (RNHyp)AbsentAbsentAbsent
Key Residues (Loop 1) His-7, Pro-8Asn-5, Pro-6Asp-5, Pro-6, Arg-7
Key Residues (Loop 2) Met-12, Pro-15His-12Trp-10

These comparative studies underscore that the selectivity of α-conotoxins is a complex interplay of the cysteine framework, loop size, specific amino acid residues at key positions, and additional structural elements like N-terminal extensions.

Applications in Neuroscience and Pharmacological Research Tools

α-Conotoxin EI as a Molecular Probe for nAChR Subtype Differentiation

α-Conotoxin EI serves as a highly specific molecular probe, enabling the differentiation between various subtypes of nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.netresearchgate.netcapes.gov.br This selectivity is fundamental to understanding the diverse roles these receptors play throughout the nervous system. researchgate.netmdpi.com The toxin is an 18-amino acid peptide with a sequence that diverges from other α-conotoxins, a characteristic that underlies its unique functional properties. nih.gov

α-Conotoxins, in general, are well-suited for differentiating between closely related nAChR subtypes, which has been instrumental in elucidating the physiological functions of these receptors. researchgate.netresearchgate.net They are competitive antagonists that bind to the interface between subunits of the nAChR. nih.gov Specifically, α-conotoxins belonging to the "4/7" group, like α-conotoxin EI, are particularly adept at distinguishing between similar nAChRs. researchgate.net

A key feature of α-conotoxin EI is its novel selectivity for the agonist binding sites on nAChRs. nih.gov In Torpedo nAChRs, it preferentially binds to the site near the α/δ subunit interface, in contrast to other α-conotoxins like MI, which target the α/γ interface. nih.gov In mammalian nAChRs, α-conotoxin EI demonstrates high affinity for both the α/δ and α/γ subunit interfaces, with a preference for the α/δ site. nih.gov This distinct binding profile makes α-conotoxin EI a valuable tool for characterizing nAChRs. nih.gov

The selective antagonism of α-conotoxin EI allows researchers to dissect the specific roles of different nAChR subtypes in the complex workings of the nervous system. mdpi.commdpi.com By selectively blocking certain receptor subtypes, scientists can observe the resulting physiological or behavioral changes, thereby inferring the function of the inhibited receptors. nih.gov α-Conotoxins have proven invaluable in characterizing native nAChR isoforms involved in processes like neurotransmitter release modulation. nih.gov

Nicotinic acetylcholine receptors are ligand-gated ion channels that are crucial for fast excitatory cholinergic neurotransmission in both the central and peripheral nervous systems. mdpi.com They are implicated in a wide array of neuronal functions, including learning, memory, and synaptic plasticity. The ability of α-conotoxins to differentiate between neuronal and muscle nAChR subtypes has been particularly useful. kuleuven.be For instance, while most α-4/7 conotoxins target neuronal nAChRs, α-conotoxin EI is a notable exception, as it selectively targets the α/δ interface of muscle-type nAChRs. mdpi.com This specificity helps in isolating and studying the distinct functions of neuromuscular versus neuronal cholinergic systems.

α-Conotoxin EI is instrumental in defining the subunit composition and function of nAChRs in their native tissue environments. capes.gov.br The diverse family of nAChRs is composed of various combinations of subunits, leading to a wide range of functional properties. capes.gov.br The selective binding of α-conotoxins helps in identifying the specific subunits present in a particular receptor complex within a tissue. doi.org

For example, the presence of α6-containing nAChRs in specific brain regions like the striatum and superior colliculus has been revealed through binding studies using selective α-conotoxins. doi.org These studies have shown that these receptors are involved in regulating the release of dopamine (B1211576) and GABA. doi.org The ability of α-conotoxins to act as probes has been critical in characterizing the physiological roles of nAChRs in native tissues. frontiersin.org

The following table summarizes the selectivity of α-Conotoxin EI for different nAChR subtypes:

Receptor Subtype Organism Binding Site Preference Reference
Muscle-type nAChR Torpedo α/δ subunit interface nih.gov
Muscle-type nAChR Mammalian α/δ and α/γ subunit interfaces (preference for α/δ) nih.gov
Neuronal nAChRs General Low affinity mdpi.comkuleuven.be
Zebrafish muscle nAChR Danio rerio Inhibits with an IC₅₀ of 58-100 nM uniprot.org
Mammalian α1β1δε nAChR Mouse Primarily blocks this subtype researchgate.netmdpi.com

Dissecting nAChR Roles in Nervous System Function

Utility in Ligand-Receptor Interaction Studies

α-Conotoxin EI is a valuable tool for investigating the molecular details of ligand-receptor interactions. mdpi.com Its well-defined structure and specific binding properties allow researchers to probe the binding pockets of nAChRs and understand the forces that govern these interactions. For nearly three decades, α-conotoxins have been utilized to understand the mechanisms of ligand-receptor binding. mdpi.com

Studies using α-conotoxins have provided significant insights into the structure-function relationships of nAChR binding sites. researchgate.net The interaction of α-conotoxins with nAChRs can be studied using techniques like radioligand binding assays and electrophysiological recordings. nih.govdoi.org For example, competition-blocking experiments have shown that α-conotoxin EI can protect zebrafish nAChRs from the block by α-bungarotoxin, indicating that they share a binding site. mdpi.com

The three-dimensional structure of α-conotoxin EI has been determined by NMR spectroscopy, revealing a conformation that explains its specificity for the α1/δ subunit interface of the Torpedo nAChR. tocris.com This structural information, combined with functional data, provides a detailed picture of how this toxin interacts with its target.

Development of Novel Peptide Analogs with Enhanced Specificity

The structural and functional understanding of α-conotoxin EI has paved the way for the development of novel peptide analogs with enhanced specificity and potency. mdpi.com By systematically modifying the amino acid sequence of the native toxin, researchers can create new molecules with tailored pharmacological profiles. This process, often involving techniques like alanine-scanning mutagenesis, helps to identify key residues responsible for the toxin's activity and selectivity. mdpi.com

For instance, alanine-scanning mutagenesis of α-conotoxin EI identified that replacing the serine at position 13 with an alanine (B10760859) ([S13A]EI) resulted in a two-fold increase in potency at the mouse α1β1δε nAChR and a loss of activity at neuronal α3β2 and α3β4 nAChRs, thereby improving its selectivity. mdpi.com This study also highlighted that the N-terminal "Arg1–Asn2–Hyp3" residues are crucial for its activity at muscle-type nAChRs. mdpi.com Such structure-activity relationship (SAR) studies are vital for designing new ligands that can selectively target specific nAChR subtypes. mdpi.com The development of such analogs not only provides more refined research tools but also holds potential for creating novel therapeutic agents. mdpi.com

The following table details some of the analogs of α-Conotoxin EI and their properties:

Analog Modification Effect on Potency/Selectivity Reference
[S13A]EI Serine at position 13 replaced with Alanine 2-fold increase in potency at α1β1δε nAChR; loss of activity at α3β2 and α3β4 nAChRs mdpi.com

Evolutionary and Biodiversity Aspects

Conus Venom Diversity and Peptide Evolution

The genus Conus, comprising over 500 species of predatory marine gastropods, represents a remarkable example of evolutionary radiation. pnas.org A key to their ecological success is the production of complex venoms used for capturing prey, as well as for defense and competition. plos.orgresearchgate.net Each cone snail species is estimated to produce a unique cocktail of 100 to 1,000 different peptide toxins, known as conotoxins or conopeptides. plos.orgresearchgate.net This immense variety suggests that the total number of distinct, pharmacologically active components across all living cone snail species could exceed 100,000. plos.org

Conotoxins are typically small, disulfide-rich peptides, usually containing 12 to 50 amino acids. plos.org Their classification is multifaceted, relying on schemes that describe their evolutionary relationships (gene superfamilies), structural characteristics (cysteine frameworks), and biological targets (pharmacological families). plos.org The "gene superfamily" classification is particularly insightful for understanding their evolution, as it groups peptides based on highly conserved signal sequences in their genetic precursors. plos.org

The extraordinary diversity of conotoxins is the result of accelerated molecular evolution. pnas.org Studies have shown that conotoxin genes are rapidly evolving under strong positive or diversifying selection. pnas.org This process is driven by gene duplication, which creates new gene copies that are then free to accumulate mutations. pnas.org This leads to the formation of functionally variable conotoxins, a process directly linked to the ecological diversification of the genus, particularly in relation to their specialized diets. pnas.org The mature peptide-coding region of conotoxin genes exhibits a significantly higher rate of point mutations and trinucleotide insertions/deletions compared to other regions of the gene, which drives the functional diversification of the toxins. plos.org This rapid evolution allows cone snails to adapt their venoms to be maximally effective against the specific ion channels and neuronal receptors of their preferred prey, which can include fish, other mollusks, or polychaete worms. pnas.org

Table 1: Overview of Conotoxin Classification and Evolution

Feature Description Reference
Species Diversity The genus Conus includes over 500 species. pnas.org
Venom Complexity Each species produces 100-1,000 unique conopeptides. plos.org
Peptide Structure Typically small peptides (12-50 amino acids) with multiple disulfide bridges. plos.org
Classification Grouped by gene superfamily, cysteine framework, and pharmacological family. plos.org
Evolutionary Driver Gene duplication followed by rapid diversification under positive selection. pnas.org
Genetic Mechanism High rates of point mutations and indels in the mature peptide coding region. plos.org
Ecological Link Venom evolution is tightly linked to trophic diversification and prey specificity. pnas.org

Convergent Evolution of Piscivory inConusSpecies

The dietary habits of cone snails have shifted throughout their evolution. The last common ancestor of the family Conidae was likely a worm-hunter (vermivorous). nih.govcsic.es From this ancestral state, there has been at least one evolutionary shift to mollusc-hunting (molluscivory) and, remarkably, at least three independent transitions to fish-hunting (piscivory). oup.commdpi.com These independent origins of a fish diet are a classic example of convergent evolution, where different lineages evolve similar traits to adapt to similar ecological niches. nih.govcsic.esnih.gov

This convergence is not only behavioral but is also reflected at the molecular level in the composition of their venoms. oup.com Piscivorous cone snails from the Indo-Pacific region and the Atlantic Ocean have independently evolved venom components that are effective for paralyzing fish. However, the specific toxins used to achieve this outcome are structurally different, highlighting their separate evolutionary paths. nih.govnih.gov

Indo-Pacific fish-hunting species, such as Conus geographus, primarily utilize α-conotoxins with an α3/5 cysteine spacing pattern (denoting the number of amino acids between the conserved cysteine residues) to paralyze their prey. nih.govcsic.esnih.gov These toxins effectively target and block muscle nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov

In contrast, the Atlantic piscivorous species Conus ermineus, the source of α-conotoxin EI, employs α-conotoxins with a different structural framework. nih.govnih.gov Transcriptomic analysis of the C. ermineus venom duct revealed that its paralytic α-conotoxins belong to the α4/4 subfamily. nih.govnih.gov These toxins, like their Indo-Pacific counterparts, also target muscle nAChRs to induce paralysis, but their different cysteine spacing pattern is a clear molecular signature of their independent evolutionary origin. nih.govcsic.esnih.gov While α-conotoxin EI itself has an α4/7 framework, typically associated with neuronal nAChR targets, it is a notable exception, as it potently antagonizes muscle-type nAChRs. nih.govnih.gov The use of functionally equivalent but structurally distinct α-conotoxin subfamilies (α3/5 vs. α4/4) to achieve the same predatory goal of fish paralysis provides compelling evidence for the convergent evolution of piscivory in the genus Conus. nih.govcsic.esnih.gov

Table 2: Convergent Evolution of Paralytic α-Conotoxins in Piscivorous Cones

Feature Indo-Pacific Piscivores (e.g., C. geographus) Atlantic Piscivores (C. ermineus) Reference
Dietary Strategy Piscivory (Fish-hunting) Piscivory (Fish-hunting) oup.com
Evolutionary Origin Independent evolutionary event Independent evolutionary event oup.commdpi.com
Primary Paralytic Toxin α-conotoxins α-conotoxins nih.gov
Cysteine Framework α3/5 spacing pattern α4/4 spacing pattern nih.govcsic.esnih.gov
Molecular Target Muscle nicotinic acetylcholine receptors (nAChRs) Muscle nicotinic acetylcholine receptors (nAChRs) nih.govnih.gov

Future Directions in α Conotoxin Ei Research

Advancements in High-Throughput Screening and Discovery

The vast and largely untapped diversity of conotoxins, with estimates of over a million unique peptides, necessitates a move away from traditional, low-efficiency discovery methods. mdpi.comnih.gov The future of discovering toxins related to α-Conotoxin EI lies in the integration of high-throughput 'omics' technologies, which have revolutionized the speed and scale of venom peptide identification. nih.gov

Modern discovery pipelines are increasingly reliant on a combination of transcriptomics and proteomics. mdpi.comuniversiteitleiden.nl Next-generation sequencing (NGS) of venom gland transcriptomes provides a comprehensive list of conotoxin precursor sequences, revealing the genetic blueprint of the venom. mdpi.comfrontiersin.org More recent third-generation sequencing (TGS) technologies offer longer reads, which can help to resolve complex transcript assemblies and avoid the overestimation of diversity that can sometimes occur with shorter NGS reads. frontiersin.org This approach allows for the rapid, high-throughput identification of conotoxin genes directly from the source. mdpi.comsemanticscholar.org

Proteomics, primarily using advanced mass spectrometry (MS), complements transcriptomics by identifying the mature peptides and their post-translational modifications (PTMs) actually present in the venom. nih.govnih.gov This integrated proteo-transcriptomic strategy has become a powerful and effective high-throughput approach for novel conotoxin discovery, providing a more complete picture of a cone snail's venom composition. nih.govuniversiteitleiden.nlmdpi.com These methods are crucial for finding new conotoxins from the vast reservoir of uncharacterized peptides, which is essential for the development of new pharmaceuticals. nih.govresearchgate.net

MethodologyDescriptionAdvantagesLimitations
Venom Duct Transcriptomics (NGS/TGS)High-throughput sequencing of mRNA from the cone snail's venom duct to identify genes encoding conotoxin precursors. mdpi.comfrontiersin.org- Provides a comprehensive list of potential conotoxin sequences.
  • High-throughput and cost-effective. frontiersin.org
  • Does not require large amounts of venom. mdpi.com
  • - Does not confirm the presence of the mature peptide.
  • Does not identify post-translational modifications (PTMs). nih.gov
  • Short reads (NGS) can lead to assembly errors. frontiersin.org
  • Venom Proteomics (MS-based)Direct analysis of crude venom using mass spectrometry to identify mature peptides and their modifications. nih.govnih.gov- Confirms the expression of mature peptides.
  • Identifies crucial PTMs. nih.gov
  • High-throughput and sensitive with modern MS instruments. nih.gov
  • - Can be sample-consuming.
  • Interpretation can be complex without a corresponding transcriptomic database. universiteitleiden.nl
  • Integrated Multi-OmicsCombines transcriptomic, proteomic, and genomic data with bioinformatics tools to create a detailed map of the venom composition. nih.govuniversiteitleiden.nl- Provides the most comprehensive view of venom diversity. universiteitleiden.nl
  • Correlates genetic information with expressed peptides. mdpi.com
  • Accelerates discovery and characterization. nih.gov
  • - Requires sophisticated bioinformatics pipelines and expertise.
  • Can be data-intensive and computationally demanding.
  • Refinement of Computational Prediction Models for Ligand-Receptor Interactions

    A fundamental challenge in developing α-conotoxin-based therapeutics is understanding the precise molecular interactions that govern their high affinity and selectivity for specific nAChR subtypes. In the absence of high-resolution experimental structures for most α-conotoxin/nAChR complexes, computational modeling has become an indispensable tool. plos.orgboisestate.edu Future progress will depend on the continued refinement of these in silico methods.

    The standard approach involves several steps: building a homology model of the nAChR's extracellular domain, often using the acetylcholine-binding protein (AChBP) as a template; docking the conotoxin into the binding site; and refining the complex using molecular dynamics (MD) simulations. boisestate.eduacs.org MD simulations provide insights into the conformational dynamics and stability of the toxin-receptor complex. researchgate.net

    TechniquePurpose in α-Conotoxin EI ResearchExample Application
    Homology ModelingTo create 3D structural models of nAChR subtypes based on the known structures of related proteins like AChBP or other nAChR subunits. plos.orgboisestate.eduBuilding a model of the α1β1δε nAChR to study its interaction with α-Conotoxin EI.
    Molecular DockingTo predict the preferred binding orientation of α-Conotoxin EI at the nAChR binding site. boisestate.edu Tools like ToxDock are specialized for this. boisestate.eduPlacing the EI structure into the binding pocket at the α1/δ subunit interface of the receptor model.
    Molecular Dynamics (MD) SimulationsTo simulate the motion of the toxin-receptor complex over time, assessing the stability and dynamics of the interaction. plos.orgresearchgate.netAnalyzing the conformational changes and key interactions of the EI-nAChR complex during a simulation. researchgate.net
    Binding Energy Calculations (MM-GBSA/PBSA)To quantitatively predict the change in binding affinity resulting from mutations in the toxin or receptor. plos.orgCalculating whether mutating a residue in EI, such as Ser13 to Ala, is likely to increase or decrease its binding energy to the nAChR.
    AI-based Structure Prediction (e.g., AlphaFold)To generate highly accurate 3D models of nAChR subunits and their complexes with conotoxins, overcoming the limitations of template-based modeling. acs.orgPredicting the structure of the full heteromeric α1β1δε nAChR in complex with EI to guide further engineering.

    Bioengineering and Design of Optimized nAChR Modulators

    A foundational technique in this area is alanine (B10760859) scanning mutagenesis, which systematically replaces each amino acid with alanine to identify residues crucial for activity. mdpi.comnih.gov A comprehensive alanine scan of α-Conotoxin EI identified His-7, Pro-8, Met-12, and Pro-15 as vital for its inhibitory function at the mouse α1β1δε nAChR. researchgate.netnih.gov The study also revealed that the N-terminal "Arg1–Asn2–Hyp3" sequence is critical for potency, as its deletion resulted in a complete loss of activity. researchgate.netnih.gov

    Crucially, this type of structure-activity relationship (SAR) study can lead to the design of improved analogs. nih.gov The same study on EI discovered that substituting Serine-13 with Alanine ([S13A] EI) not only increased its potency at the target muscle nAChR by two-fold but also enhanced its selectivity by eliminating its activity at neuronal α3β2 and α3β4 nAChRs. nih.govmdpi.com

    Future bioengineering efforts will likely expand on these findings, employing a range of strategies that have proven successful for other α-conotoxins:

    Rational Design with Non-Natural Amino Acids: Incorporating non-canonical amino acids can introduce novel chemical properties, improving potency and stability. For example, substituting serine residues in α-conotoxin PeIA with diaminopropionic acid (Dap) resulted in an analog with a 24-fold improvement in inhibitory activity. nih.gov

    Synthetic Combinatorial Libraries: This high-throughput synthesis approach allows for the creation and screening of thousands of analogs at once to identify mutations that confer higher activity. nih.gov

    Pharmacokinetic Optimization: A significant hurdle for peptide drugs is their stability and bioavailability in the body. mdpi.com Future work will involve modifying α-Conotoxin EI analogs to improve resistance to proteases and enhance membrane permeability, potentially through strategies like backbone cyclization or the replacement of disulfide bonds with more stable diselenide bonds. mdpi.compublish.csiro.au

    AnalogMutationEffect on Potency (vs. Wild-Type EI)Significance
    [H7A] EIHis-7 → AlaSignificant DecreaseHis-7 is a vital residue for functional activity. nih.gov
    [P8A] EIPro-8 → AlaSignificant DecreasePro-8 is a vital residue for functional activity. nih.gov
    [M12A] EIMet-12 → AlaSignificant DecreaseMet-12 is a vital residue for functional activity. nih.gov
    [S13A] EISer-13 → Ala~2-fold IncreaseImproves potency and selectivity for the muscle nAChR. nih.govscielo.br
    [P15A] EIPro-15 → AlaSignificant DecreasePro-15 is a vital residue for functional activity. nih.gov
    △1–3 EIDeletion of Arg1-Asn2-Hyp3Total Loss of ActivityN-terminal tail is essential for potency at muscle-type nAChRs. researchgate.netnih.gov

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.